![molecular formula C11H10O4 B1286395 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid CAS No. 862574-89-8](/img/structure/B1286395.png)
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group, with a benzo[d][1,3]dioxol-5-yl substituent. This structure is of interest due to the presence of the strained cyclopropane ring, which can impart unique chemical properties and reactivity. The benzo[d][1,3]dioxol-5-yl group is also noteworthy as it is a moiety present in various bioactive compounds.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been demonstrated through different methodologies. For instance, 1,1-cyclopropane aminoketones, which share the cyclopropane core with the compound of interest, were synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in dichloromethane . Although this method does not directly apply to the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, it provides insight into potential synthetic routes involving cyclopropane rings.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes was confirmed by elemental analysis, infrared (IR), 1H nuclear magnetic resonance (1H-NMR), and 13C nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques could similarly be applied to analyze the structure of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid.
Chemical Reactions Analysis
Cyclopropane-containing compounds are known to undergo various chemical reactions due to the strain in the three-membered ring. The Wittig olefination reaction has been used to synthesize cyclopropyl amino acids from cyclopropane carboxylates, indicating that such compounds can participate in carbon-carbon double bond-forming reactions . This suggests that 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid could also be amenable to similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be quite distinct due to the ring strain and substituents attached to the cyclopropane core. For instance, the radical polymerization of difunctional 2-vinyl-cyclopropanes has been shown to result in hard, transparent, crosslinked polymers, with the polymerization process causing a slight expansion in volume . These findings provide a glimpse into the potential properties of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, although specific properties would need to be empirically determined.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of new 1,8-naphthalimide derivatives with non-protein amino acids. These derivatives exhibit cytotoxic activity against human tumor cell lines, with one particular compound showing activity comparable to the anticancer drug melphalan (Marinov et al., 2019).
Structural Elucidation
- It serves as a precursor in the synthesis of novel pyrazole derivatives. These compounds have been analyzed for their structure using various techniques like NMR, mass spectral analysis, and X-ray diffraction, indicating a potential in material science and chemical research (Naveen et al., 2018).
Antitumor Activities
- The compound is involved in the synthesis of benzo[d][1,3]dioxoles-fused 1,4-thiazepines, showing remarkable antitumor activities. The synthesized compounds displayed significant anti-proliferative activities against human cancer cell lines, suggesting their potential in pharmacological applications (Wu et al., 2017).
Photochemistry and Polymerization
- It is used in the field of polymer chemistry, particularly as a photoinitiator for free radical polymerization. The derivative synthesized shows potential as a caged one-component Type II photoinitiator (Kumbaraci et al., 2012).
Bioactivity and Pharmacodynamics
- The compound is used in synthesizing thiourea derivatives, which have shown excellent herbicidal and fungicidal activities. This indicates its utility in the development of agricultural chemicals (Tian et al., 2009).
Synthesis of Lignans
- It plays a role in the synthesis of 1-arylnaphthalene lignans through tandem Pummerer-Diels-Alder reaction sequence, highlighting its application in organic synthesis and pharmaceutical chemistry (Padwa et al., 1996).
Organoselenium Compounds
- The compound has been used in the synthesis of novel organoselenium compounds, showcasing its application in the synthesis of novel molecules with potential biological and chemical significance (Nagpal et al., 2015).
Orientations Futures
Future research on “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” and its derivatives could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these compounds . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVDTIYQUASAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559254 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid | |
CAS RN |
862574-89-8 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

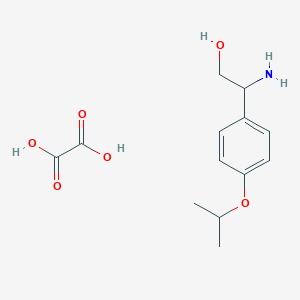
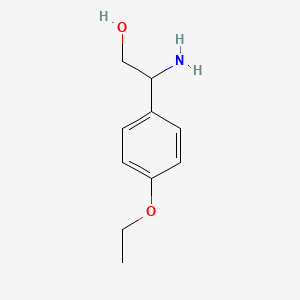
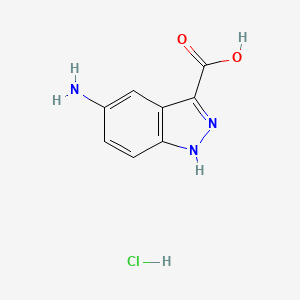
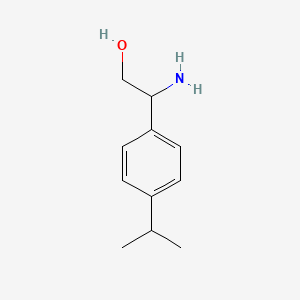
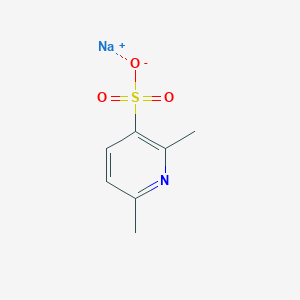
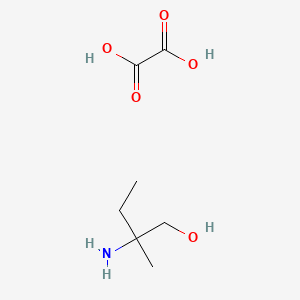
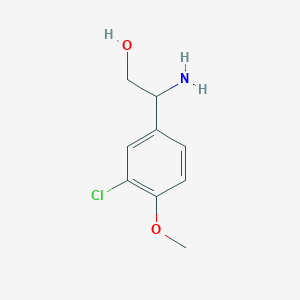
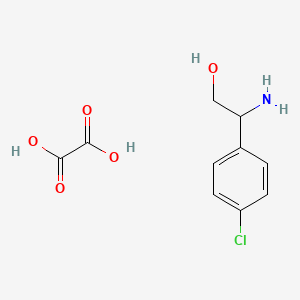
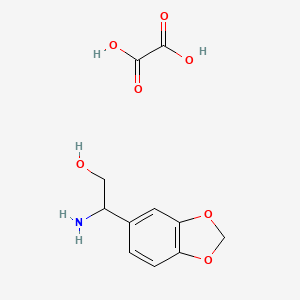
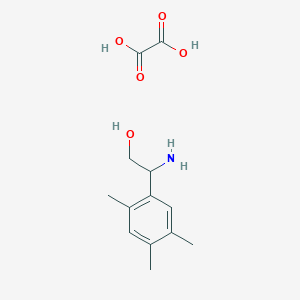
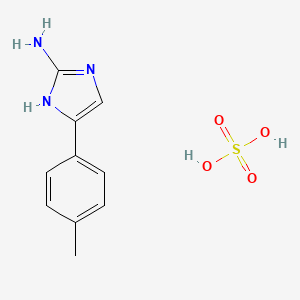
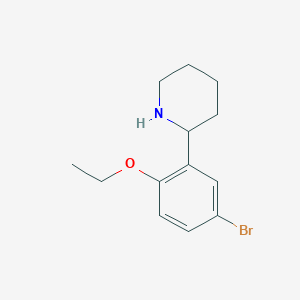
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
